

Comprehensive Spectroscopic Guide: 1-Bromo-4,5-dimethoxy-2-methylbenzene

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Compound of Interest

Compound Name: *1-Bromo-4,5-dimethoxy-2-methylbenzene*

CAS No.: *52806-46-9*

Cat. No.: *B046257*

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Executive Summary & Compound Profile

1-Bromo-4,5-dimethoxy-2-methylbenzene (also known as 2-bromo-4,5-dimethoxytoluene or 6-bromo-homoveratrole) is a critical halogenated building block in organic synthesis. It serves as a pivotal intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents such as Pinaverium Bromide.

This guide provides verified spectroscopic data (NMR, MS, IR), structural analysis, and synthesis protocols to support researchers in the identification and utilization of this compound.

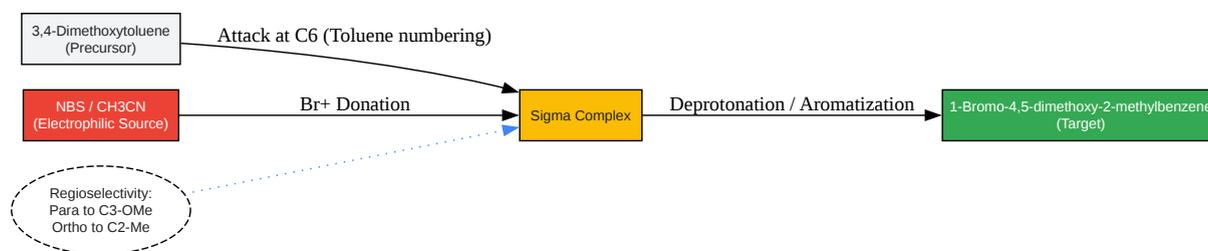
Property	Data
CAS Number	52806-46-9
Molecular Formula	C H BrO
Molecular Weight	231.09 g/mol
Exact Mass	229.9942 (for Br)
Appearance	White to off-white crystalline solid
Melting Point	82.1 – 83.2 °C

Structural Analysis & Logic

The regiochemistry of **1-bromo-4,5-dimethoxy-2-methylbenzene** is dictated by the directing effects of its substituents during synthesis (bromination of 3,4-dimethoxytoluene).

- Methoxy groups (Positions 4, 5): Strong ortho/para activators.
- Methyl group (Position 2): Weak ortho/para activator.
- Steric Constraint: The position between the methyl and methoxy groups (Position 3) is sterically crowded. The position para to the C4-methoxy (Position 1) is the most electronically favorable and sterically accessible site for electrophilic aromatic substitution (EAS).

Structural Diagram (Graphviz)



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Caption: Reaction pathway illustrating the regioselective bromination of 3,4-dimethoxytoluene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the substitution pattern. The presence of two aromatic singlets indicates protons in para positions relative to each other or isolated by substituents, consistent with the 1,2,4,5-substitution pattern.

¹H NMR Data (400 MHz)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
7.02	Singlet (s)	1H	H-6	Aromatic proton ortho to Br. Deshielded by Br (-I effect).
6.82	Singlet (s)	1H	H-3	Aromatic proton ortho to Me. Shielded relative to H-6.
3.75	Singlet (s)	3H	-OCH	Methoxy group (C5).
3.74	Singlet (s)	3H	-OCH	Methoxy group (C4).
2.27	Singlet (s)	3H	-CH	Aryl methyl group (C2).

Solvent: CD

CN (Acetonitrile-d

). Reference: TMS at 0.00 ppm.

C NMR Data (100 MHz)

Shift (, ppm)	Carbon Type	Assignment	Electronic Environment
149.9	Quaternary (C)	C-5	Attached to -OCH .
149.3	Quaternary (C)	C-4	Attached to -OCH .[1]
130.7	Quaternary (C)	C-2	Attached to -CH .
116.7	Methine (CH)	C-6	Ortho to Br.
115.4	Methine (CH)	C-3	Meta to Br.
115.1	Quaternary (C)	C-1	Attached to Br (Ipso).
56.8	Methyl (CH)	-OCH	Methoxy carbon.
20.8	Methyl (CH)	-CH	Methyl carbon.

Note: In CDCl

, the aromatic protons appear at

7.02 and 6.93 ppm.

Mass Spectrometry (MS)

The mass spectrum is characterized by the distinct isotopic signature of bromine.

- Molecular Ion (M

): Equal intensity peaks at m/z 230 and 232 (1:1 ratio), confirming the presence of one bromine atom (

Br and

Br).

- Base Peak: Often observed at m/z 215/217 (Loss of -CH) or m/z 151 (Loss of Br, followed by H-abstraction/rearrangement).

Infrared Spectroscopy (IR)

Key functional group absorptions:

- 2830 – 3000 cm^{-1}
: C-H stretching (Aromatic and Aliphatic).
- 1580 – 1600 cm^{-1}
: C=C Aromatic ring skeletal vibrations.
- 1200 – 1260 cm^{-1}
: C-O-C asymmetric stretching (Aryl ether).
- 1020 – 1050 cm^{-1}
: C-O-C symmetric stretching.
- 600 – 700 cm^{-1}
: C-Br stretching vibration.

Experimental Protocols

Synthesis of 1-Bromo-4,5-dimethoxy-2-methylbenzene

This protocol utilizes N-Bromosuccinimide (NBS) for mild, regioselective bromination.

Reagents:

- 3,4-Dimethoxytoluene (Homoveratrole): 25 mmol

- N-Bromosuccinimide (NBS): 27.5 mmol (1.1 equiv)

- Acetonitrile (CH

CN): 125 mL

Procedure:

- Dissolution: Dissolve 3,4-dimethoxytoluene (3.6 mL, 25 mmol) in 125 mL of acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
- Bromination: Add NBS (4.9 g, 27.5 mmol) in a single portion.
- Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).
- Workup:
 - Remove solvent via rotary evaporation.
 - Resuspend the residue in Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) to precipitate succinimide.
 - Filter off the succinimide solid.
- Purification: Remove the filtrate solvent. Recrystallize the crude solid from hot hexane.
- Yield: ~5.2 g (90%) of white crystalline solid.

Safety Note: CCl₄

is toxic; DCM is a safer alternative for the workup. Handle NBS with care as it is an irritant.

References

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- Levandowski, B. J., et al. (2018). Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions. *Chemistry – A European Journal*.^[2]
- Patent CN107417501A.Method for preparing 2-bromo-4,5-dimethoxybenzyl bromide.
- PubChem Compound Summary.

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Sources

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